Dihydrocytochalasin B

Glucose Transport GLUT1 Metabolic Interference

Prioritize Dihydrocytochalasin B (H2CB) for research requiring unambiguous dissociation of actin dynamics from glucose transport. Unlike Cytochalasin B, H2CB's saturation of the C21-C22 double bond eliminates its affinity for GLUT transporters, preventing off-target metabolic stress that confounds cell signaling, viability, and differentiation assays. This clean functional profile makes it mandatory for studies on growth factor-induced DNA synthesis, phagocytosis, migration, and long-term differentiation. Ensure your experimental results are attributable solely to cytoskeletal disruption by sourcing this non-metabolically-interfering inhibitor. Verify supplier purity (≥98%) and secure a reagent-grade compound for reproducible data.

Molecular Formula C29H39NO5
Molecular Weight 481.6 g/mol
CAS No. 39156-67-7
Cat. No. B013727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocytochalasin B
CAS39156-67-7
Synonymsdihydrocytochalasin B
dihydrocytochalasin C
dihydrocytochalasin D
Molecular FormulaC29H39NO5
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
InChIInChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
InChIKeyWIULKAASLBZREV-RXPQEOCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrocytochalasin B (CAS 39156-67-7): A Specific Actin-Disrupting Tool with Quantifiable Selectivity


Dihydrocytochalasin B (H2CB, DCB) is a macrocyclic mycotoxin derivative from the cytochalasin class, primarily known as a potent inhibitor of actin polymerization [1]. It functions by binding to the barbed ends of actin filaments, blocking the addition of G-actin monomers and disrupting cytoskeletal dynamics [2]. This compound is structurally defined by the saturation of the C21-C22 double bond present in its parent molecule, Cytochalasin B [3]. This specific reduction is the key structural feature that confers its most critical functional differentiation: it maintains the ability to disrupt the actin cytoskeleton and inhibit cytokinesis but lacks the ability to inhibit facilitative glucose transport .

Why Cytochalasin B Cannot Substitute for Dihydrocytochalasin B in Mechanistic Studies


Generic substitution within the cytochalasin class is scientifically unsound due to profound functional divergence arising from minor structural modifications. The primary issue is that Cytochalasin B (CB) exerts a dual pharmacological effect, simultaneously inhibiting both actin polymerization and cellular glucose transport [1]. In contrast, Dihydrocytochalasin B (H2CB) has a clean functional profile, potently disrupting the actin cytoskeleton without affecting sugar uptake [2]. Using CB in an experiment designed to isolate the effects of actin disruption introduces a significant confounding variable—metabolic stress from glucose starvation—that can independently alter cell signaling, viability, and morphology. Substituting H2CB for CB is equally problematic when glucose transport inhibition is the desired outcome, as H2CB is completely inactive in this regard . Therefore, the selection between these two compounds must be driven by the specific experimental question: H2CB is the mandatory choice for dissecting actin-dependent processes in the absence of metabolic interference.

Quantitative Differentiation of Dihydrocytochalasin B (CAS 39156-67-7) vs. Analogs


Dihydrocytochalasin B Eliminates Glucose Transport Inhibition: A Direct Functional Comparison with Cytochalasin B

The defining functional distinction between Dihydrocytochalasin B (H2CB) and its parent compound Cytochalasin B (CB) is the complete loss of glucose transport inhibition. CB inhibits D-glucose transport with an IC50 of 0.11 µM in the presence of 0.02 mM glucose [1]. H2CB, due to the saturation of its C21-C22 double bond, exhibits no inhibition of sugar uptake in BALB/c 3T3 cells and does not affect the inhibition of sugar uptake by CB, demonstrating it does not bind to the glucose transporter [2].

Glucose Transport GLUT1 Metabolic Interference Cytoskeleton Selectivity

Comparative Potency in Actin Disruption: Dihydrocytochalasin B vs. Cytochalasin B and Cytochalasin D

While both Dihydrocytochalasin B (H2CB) and Cytochalasin B (CB) induce similar morphological changes (zeiosis, elongation, arborization, rounding) in 3T3 cells, their potencies differ. A comparative study quantified these differences, showing that H2CB is slightly less potent than CB, whereas Cytochalasin D (CD) is 5-8 times more potent than CB [1]. This positions H2CB as an intermediate potency tool, offering finer control over cytoskeletal disruption than the more potent CD but without the confounding glucose transport effects of CB.

Actin Polymerization Cytoskeleton Morphology Potency Structure-Activity Relationship

Functional Enhancement of Oxidase Activity: Dihydrocytochalasin B and Cytochalasin B Exhibit Comparable Potentiation

In rat neutrophils, both Cytochalasin B and Dihydrocytochalasin B were shown to have a similar functional effect, producing a marked enhancement (up to 10-fold) of oxidase activation in response to Ca2+-dependent stimuli like chemotactic peptide and ionophore A23187 [1]. This effect was specific to actin-disrupting agents and not observed with other cytoskeletal drugs like phalloidin or colchicine. This demonstrates that for this specific readout, H2CB is a functional equivalent to CB, but without the confounding issue of glucose transport inhibition.

Neutrophil Oxidase Respiratory Burst Calcium Signaling Actin

Binding Site Affinity Profile: Dihydrocytochalasin B Displays a Distinct Interaction Pattern with High-Affinity Cytochalasin Binding Sites

Competitive binding studies using [3H]Cytochalasin B ([3H]CB) reveal a unique binding profile for Dihydrocytochalasin B (H2CB). While excess H2CB can displace essentially all high-affinity bound [3H]CB, it is less efficient than unlabeled CB at concentrations below 5 x 10^-5 M [1]. In stark contrast, excess Cytochalasin D (CD) displaces a maximum of only 40% of the bound [3H]CB [1]. This indicates that H2CB, CB, and CD interact with distinct or partially overlapping subsets of high-affinity cytochalasin binding sites on actin filaments, reinforcing that they are not functionally interchangeable at the molecular level.

Radioligand Binding Actin Filament High-Affinity Site Competition Assay Cytochalasin D

Primary Research Applications for Dihydrocytochalasin B Based on Quantitative Evidence


Dissecting Actin-Dependent Signaling from Metabolic Confounders

In studies investigating how growth factors stimulate DNA synthesis or how the cytoskeleton regulates gene expression, the use of Cytochalasin B introduces a major confounder: inhibition of glucose transport [1]. Dihydrocytochalasin B is the required tool for these experiments, as it potently disrupts the actin structure and inhibits DNA synthesis initiation without affecting cellular metabolism [2]. This allows for a clean interpretation that any observed effects are solely due to changes in the actin cytoskeleton and not secondary to glucose starvation.

Investigating the Role of the Actin Cytoskeleton in Glucose Transporter-Independent Processes

For research focused on cellular processes that are known to be sensitive to actin dynamics but must be studied independently of GLUT transporter activity (e.g., phagocytosis, cell migration, cytokinesis), Dihydrocytochalasin B is the superior reagent. Its quantifiable inability to inhibit glucose transport [1] ensures that the experimental results are not skewed by metabolic stress. This makes it an ideal tool for validating hits from screens that may have been initially identified with the less-selective Cytochalasin B [2].

Fine-Tuning Cytoskeletal Disruption in Sensitive Primary Cell Cultures

In experiments requiring a more nuanced disruption of the actin cytoskeleton, the intermediate potency of Dihydrocytochalasin B provides an advantage. It is slightly less potent than Cytochalasin B but significantly less potent than the highly active Cytochalasin D (which is 5-8 times more potent than CB) [1]. This allows researchers to induce morphological changes like zeiosis and elongation in cells like chondrocytes or 3T3 fibroblasts [2] at effective concentrations (e.g., 3-10 µM) that are less likely to cause complete cytoskeletal collapse or rapid cell death, providing a wider experimental window.

Differentiation Studies Requiring Sustained, Selective Actin Remodeling

Dihydrocytochalasin B has a demonstrated ability to promote or accelerate cellular differentiation, as shown by its ability to induce adipose conversion in 3T3 cells [1] and re-express the differentiated phenotype in chondrocytes [2]. These long-term differentiation assays are particularly sensitive to off-target effects. The use of H2CB over Cytochalasin B is critical here, as chronic inhibition of glucose uptake would severely impair cell viability and confound any interpretation of differentiation-specific gene expression or metabolic reprogramming.

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